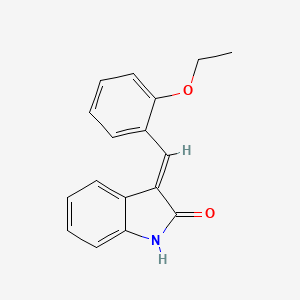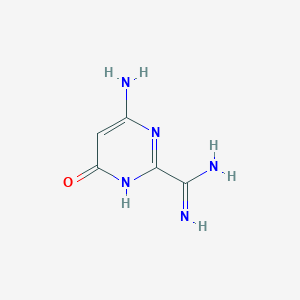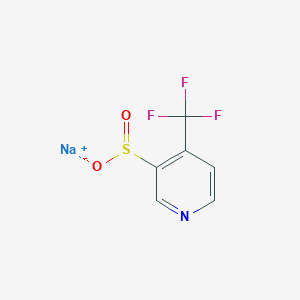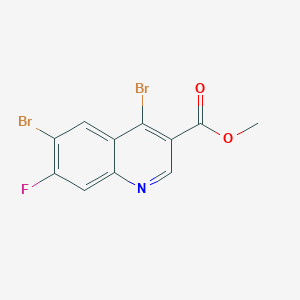
(E)-3-(2-Ethoxybenzylidene)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Ethoxybenzylidene)indolin-2-one is an organic compound that belongs to the class of indolin-2-ones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Ethoxybenzylidene)indolin-2-one typically involves the condensation of 2-ethoxybenzaldehyde with indolin-2-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
(E)-3-(2-Ethoxybenzylidene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an indolin-2-one oxide, while reduction could produce a dihydroindolin-2-one derivative.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a chemical intermediate.
作用機序
The mechanism by which (E)-3-(2-Ethoxybenzylidene)indolin-2-one exerts its effects is not well-documented. similar compounds often interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or interaction with cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (E)-3-(2-Methoxybenzylidene)indolin-2-one
- (E)-3-(2-Hydroxybenzylidene)indolin-2-one
- (E)-3-(2-Chlorobenzylidene)indolin-2-one
Uniqueness
(E)-3-(2-Ethoxybenzylidene)indolin-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, hydroxy, or chloro groups.
特性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
(3E)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11+ |
InChIキー |
MEZFKCPUSMBMAY-SDNWHVSQSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=C/2\C3=CC=CC=C3NC2=O |
正規SMILES |
CCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)


![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)









